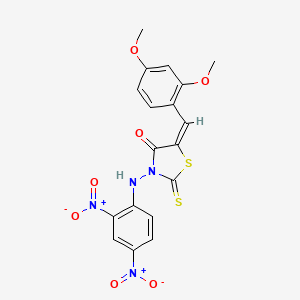

(E)-5-(2,4-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2,4-dinitroanilino)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-28-12-5-3-10(15(9-12)29-2)7-16-17(23)20(18(30)31-16)19-13-6-4-11(21(24)25)8-14(13)22(26)27/h3-9,19H,1-2H3/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYJHXNLISVTQJ-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(2,4-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure, characterized by a sulfur atom and a carbonyl group within a five-membered ring. The substituents on the benzylidene and dinitrophenyl groups are crucial for its biological activity.

Research indicates that thiazolidin-4-one derivatives exhibit their biological effects through several mechanisms:

- Anticancer Activity : Thiazolidin-4-one derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways such as PI3K/Akt and MAPK pathways .

- Antibacterial Activity : These compounds have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Some thiazolidin-4-one derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .

Biological Activity Data

Case Studies

- Anticancer Study : A study evaluated the anticancer activity of thiazolidin-4-one derivatives against human breast cancer cell lines. The compounds induced apoptosis through caspase activation and showed significant inhibition of cell proliferation at concentrations as low as 10 µM .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiazolidin-4-one derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as new therapeutic agents .

- Anti-inflammatory Mechanism : Research on the anti-inflammatory effects revealed that these compounds significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-5-(2,4-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-4,6-dinitrophenol in the presence of thiazolidine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . In vitro assays demonstrated that this compound could effectively reduce cell viability in various cancer types.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may have neuroprotective effects. They are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease by modulating neuroinflammation and oxidative stress pathways .

Applications in Material Science

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows for modifications that can lead to the development of novel materials with specific properties such as:

- Conductivity : The incorporation of electron-withdrawing groups can enhance the electrical conductivity of polymers.

- Optical Properties : The compound's chromophoric nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Mechanism

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed that at higher concentrations (≥100 µM), there was a marked increase in apoptotic cells compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Chemical Reactions Analysis

Thioxothiazolidinone Core

-

Alkylation : The thioxo group (−S) reacts with electrophiles (e.g., iodomethane) to form methylthio derivatives, as observed in related compounds :

Conditions : Triethylamine catalyst, room temperature, 2 h.

Benzylidene Substituent

-

Cycloaddition : The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes, forming six-membered rings (analogous to ).

-

Michael Addition : The electron-deficient double bond undergoes nucleophilic attack by amines or thiols.

2,4-Dinitrophenylamino Group

-

Electrophilic Substitution : The nitro groups activate the phenyl ring toward nucleophilic aromatic substitution (SNAr), particularly at the para position relative to the −NH− group.

Reaction Mechanisms and Selectivity

-

Knoevenagel Condensation : Proceeds via enolate formation, followed by aldol addition and dehydration (Source ).

-

Ultrasound-Assisted Substitution : Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing activation energy (Table 2).

Table 2: Conventional vs. Ultrasound-Assisted Reaction Efficiency

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 30–50 min | 2–5 min |

| Yield | 75–85% | 90–99% |

| Catalyst | K₂CO₃ | K₂CO₃ |

Stability and Degradation Pathways

-

Hydrolysis : Under acidic conditions, the thiazolidinone ring undergoes hydrolysis to form thiourea derivatives.

-

Photodegradation : The 2,4-dinitrophenyl group is susceptible to UV-induced degradation, forming nitroso intermediates (observed in related compounds ).

Spectroscopic Characterization (Source ):

-

IR : Peaks at 1694 cm⁻¹ (C=O stretch), 1579 cm⁻¹ (C=C aromatic), 1160 cm⁻¹ (C−S).

-

¹H NMR : δ 8.00 (s, 1H, =CH), 3.86–3.92 (s, 6H, OCH₃), 6.70–7.46 (m, Ar–H).

Mass Spectrometry:

-

ESI-MS : m/z 479.5 ([M+H]⁺), consistent with molecular formula C₂₁H₂₃BrN₂O₂S₂.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their differences:

Key Observations:

- Stereochemistry : The (E)-configuration may enforce a planar molecular geometry, differing from (Z)-isomers, which could adopt a twisted conformation, affecting binding to biological targets .

- Substituent Bulk: Bulky groups like diisopropylaminoethyl () or dibenzylaminoethyl () may reduce solubility but improve membrane permeability.

Physicochemical and Spectroscopic Data

- Melting Points : The target compound’s melting point is unreported, but analogs range from 83–85°C () to 408 K ().

- NMR Trends: The 2,4-dimethoxybenzylidene group in the target compound would show aromatic protons as doublets (δ 6.5–7.5 ppm) . The 2,4-dinitrophenylamino group’s nitro protons are typically deshielded (δ 8.0–9.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.